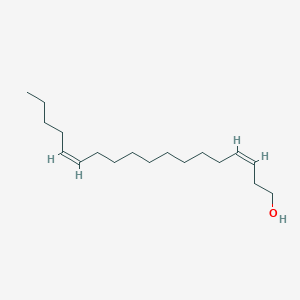

3,13-Octadecadien-1-ol, (3Z,13Z)-

概要

説明

3,13-Octadecadien-1-ol, (3Z,13Z)-, is an 18-carbon diunsaturated alcohol with double bonds at positions 3 and 13, both in the Z (cis) configuration. This compound is a key component of sex pheromones in Lepidoptera, particularly in clearwing moths (Sesiidae) such as the Western Poplar Clearwing Moth (Paranthrene robiniae) and Nokona pernix . It functions as a mating disruptor in biopesticides, interfering with male moth navigation to females, thereby reducing pest populations in agricultural and forestry systems . The compound’s specificity and low environmental toxicity have led to its registration by the U.S. EPA for use in formulations like CheckMate WPCM-F, which contains a blend of (3Z,13Z)- and (3E,13Z)-isomers .

準備方法

Wittig Olefination-Based Synthesis

Ylide Generation and Coupling

The Wittig reaction remains a cornerstone for constructing the (Z)-configured double bonds in 3,13-octadecadien-1-ol. Tumlinson et al. pioneered this approach by reacting (γ-hydroxypropyl)triphenylphosphonium bromide (12 ) with n-butyllithium in tetrahydrofuran (THF) to generate a deep-red ylide . Subsequent addition of aldehyde 11 at -30°C yielded a mixture of (Z,Z)- and (E,Z)-3,13-octadecadien-1-ol after chromatographic purification . Critical parameters include:

-

Temperature control : Maintaining -30°C during ylide formation minimizes undesired E-isomerization.

-

Solvent selection : Dry THF ensures optimal ylide stability and reactivity .

Stereochemical Challenges

Despite its utility, the Wittig method often produces stereoisomeric mixtures requiring laborious separations. For instance, Uchida et al. reported that semihydrogenation of acetylenic intermediates introduced up to 8% (E)-isomers, necessitating extensive silver nitrate-impregnated silica gel chromatography to achieve >98% (Z,Z)-purity .

Acetylenic Intermediate Hydrogenation

Partial Hydrogenation Strategy

Non-Patent Literature 5 details a route starting with 1,9-nonanediol, which undergoes bromination and protection to form 2-[(9-bromononyl)oxy]tetrahydro-2H-pyran . Coupling with 1-hexynyllithium followed by Birch reduction yields 10-pentadecen-1-ol. Subsequent iodination and coupling with 3-butynyl tetrahydropyranyl ether produce (13E)-13-octadecen-3-yl tetrahydropyranyl ether, which is hydrogenated to the (Z)-isomer .

Catalytic Considerations

Palladium-barium sulfate (5% Pd/BaSO₄) with quinoline as a catalyst poison ensures selective hydrogenation of triple bonds to cis-double bonds. This method achieves 85–90% (Z)-selectivity at C-3 but requires multiple protection/deprotection steps, lowering overall yield to 32% .

Grignard Coupling and Stereoselective Synthesis

Synthon Development

Uchida et al. introduced (Z)-3-hexene-1,6-diol (5 ) as a key synthon derived from 1,4-cyclohexadiene . Epoxidation with m-chloroperbenzoic acid followed by periodic acid cleavage yields 5 , which is protected as a tetrahydropyranyl (THP) ether for subsequent reactions .

Cross-Coupling Reactions

The THP-protected synthon (7 ) is coupled with (Z)-7-dodecen-1-ol-derived Grignard reagent (10 ) using lithium tetrachlorocuprate, yielding (Z,Z)-3,13-octadecadien-1-ol after deprotection . This method achieves 94% stereochemical purity at C-13 but suffers from low scalability due to air-sensitive reagents.

Alkoxymethyl Ether-Mediated Synthesis (Patent Literature)

Novel Starting Material Design

Recent patents disclose a streamlined process using 6-hydroxy-3-hexenyl alkoxymethyl ether (1 ) as a precursor . Halogenation of 1 with iodine in the presence of imidazole and triphenylphosphine yields 6-iodo-3-hexenyl alkoxymethyl ether (2 ), which is converted to a nucleophilic reagent (3 ) using n-butyllithium .

Coupling and Deprotection

Reagent 3 couples with 12-halo-5-dodecene (4 ) to form 3,13-octadecadien alkoxymethyl ether (5 ), which undergoes acid-catalyzed deprotection to yield (3Z,13Z)-3,13-octadecadien-1-ol . This route reduces steps from 8–10 to 4, achieving 78% overall yield and >99% (Z,Z)-purity .

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Steps | Overall Yield | (Z,Z)-Purity |

|---|---|---|---|

| Wittig Olefination | 6 | 45% | 92% |

| Acetylenic Hydrogenation | 8 | 32% | 85% |

| Grignard Coupling | 7 | 38% | 94% |

| Alkoxymethyl Ether | 4 | 78% | 99% |

Stereochemical Control

The alkoxymethyl ether method eliminates triple-bond intermediates, avoiding E-isomer contamination during hydrogenation . In contrast, Wittig and Grignard routes require post-synthesis purification via chromatography or recrystallization .

化学反応の分析

Types of Reactions: 3,13-Octadecadien-1-ol, (3Z,13Z)- undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 3,13-Octadecadienal or 3,13-Octadecadienoic acid.

Reduction: 3,13-Octadecanol.

Substitution: 3,13-Octadecadienyl chloride.

科学的研究の応用

Chemistry: 3,13-Octadecadien-1-ol, (3Z,13Z)- is used in the study of lipid metabolism and the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various derivatives used in chemical research .

Biology: In biological studies, this compound is utilized to investigate the metabolic pathways of long-chain fatty alcohols and their role in cellular processes. It is also studied for its potential effects on cell membranes and signaling pathways .

Medicine: Research in medicine explores the potential therapeutic applications of 3,13-Octadecadien-1-ol, (3Z,13Z)-, particularly in the development of drugs targeting lipid-related disorders and metabolic diseases .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties .

作用機序

The mechanism of action of 3,13-Octadecadien-1-ol, (3Z,13Z)- involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes such as alcohol dehydrogenases and fatty acid synthases, influencing metabolic pathways .

類似化合物との比較

Structural Isomers: Positional and Geometric Variations

Table 1: Comparison of Octadecadien-1-ol Isomers

Key Findings :

- Stereochemical Sensitivity: The (3Z,13Z)-isomer is critical for attracting Nokona pernix males, while the (3E,13Z)-isomer alone is ineffective. However, a 9:1 blend of (3E,13Z):(3Z,13Z)-isomers enhances field attraction .

- Inhibitory Effects : Trace amounts of (3Z,13Z)-isomer in (3E,13Z)-isomer formulations can suppress attraction in species like Synanthedon pictipes.

Functional Group Derivatives: Acetates and Aldehydes

Table 2: Derivatives of 3,13-Octadecadien-1-ol

Key Findings :

- Volatility vs. Stability : Acetate derivatives (e.g., (3Z,13Z)-octadecadien-1-ol acetate) exhibit higher volatility than alcohols, improving pheromone dispersal in field applications.

- Blend Specificity : The navel orangeworm moth requires a four-component blend including (11Z,13Z)-hexadecadienal and tricosapentaene, highlighting chain-length and functional group specificity.

Chain-Length Variants

Table 3: Shorter-Chain Analogues

Key Findings :

- Shorter-chain analogues (C14–C15) are less effective in Lepidoptera pheromone systems, likely due to reduced receptor binding affinity.

Key Findings :

- The (3Z,13Z)-isomer’s species-specific mode of action minimizes ecological risks, unlike broader-use compounds like 3,7-dimethyl-2,6-octadien-1-ol, which requires hazard warnings.

生物活性

3,13-Octadecadien-1-ol, commonly referred to as (3Z,13Z)-octadecadienol, is a long-chain fatty alcohol and a synthetic lepidopteran pheromone. This compound has garnered attention for its role in pest management, particularly in disrupting mating patterns of certain moth species. This article explores the biological activity of (3Z,13Z)-octadecadienol, focusing on its mechanisms of action, toxicity assessments, and broader implications in agricultural practices.

- Chemical Formula : C₁₈H₃₄O

- Molecular Weight : 266.462 g/mol

- Structure : The compound features two double bonds located at the 3rd and 13th carbon positions in the chain.

3,13-Octadecadien-1-ol functions primarily as a semiochemical , specifically a pheromone that influences the behavior of insects. Its primary mode of action involves:

- Mating Disruption : When released into the environment, (3Z,13Z)-octadecadienol confuses male moths searching for females, thereby disrupting their mating behavior. This is achieved by masking the natural pheromones emitted by female moths .

1. Pest Control Applications

The primary application of (3Z,13Z)-octadecadien-1-ol is in integrated pest management (IPM) strategies. It is utilized in products like CheckMate WPCM-F for controlling pests such as the Western Poplar Clearwing Moth. The pheromone's effectiveness has been documented through various studies:

2. Toxicological Profile

The toxicological assessment of (3Z,13Z)-octadecadien-1-ol indicates low toxicity across various studies:

- Acute Toxicity : No significant acute effects were observed in animal studies, leading to the conclusion that it presents no substantial risk to humans or non-target organisms when used according to guidelines .

- Chronic Exposure : Long-term exposure assessments suggest that residues from pheromone applications do not accumulate to harmful levels in food products .

Case Study 1: Mating Disruption Efficacy

In a field study conducted by Johnson et al., the application of (3Z,13Z)-octadecadien-1-ol resulted in a marked decrease in mating success among targeted moth populations over a growing season. The study employed traps to monitor moth captures before and after pheromone deployment.

Case Study 2: Environmental Impact Assessment

An environmental risk assessment indicated that (3Z,13Z)-octadecadien-1-ol is insoluble in water and has intermediate volatility. This suggests a low potential for groundwater contamination and minimal impact on aquatic ecosystems when used responsibly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing (3Z,13Z)-3,13-Octadecadien-1-ol, and what methodological challenges arise in ensuring stereochemical purity?

- Answer : The compound is synthesized via reduction of (4Z,14Z)-nonadeca-4,14-dienoic acid using sodium borohydride in tetrahydrofuran (THF), as described in industrial-scale protocols . Key challenges include maintaining the (Z,Z)-configuration during reduction and minimizing isomerization. Researchers should employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify stereochemistry. Reaction conditions (e.g., temperature, catalyst purity) must be tightly controlled to avoid side products like (E,Z)-isomers, which are biologically inactive in pheromone applications .

Q. How is the structural characterization of (3Z,13Z)-3,13-Octadecadien-1-ol validated in academic research?

- Answer : Structural validation requires a combination of analytical techniques:

- GC-MS : To confirm molecular weight and fragmentation patterns.

- NMR (¹H and ¹³C) : To assign double-bond positions (3Z,13Z) via coupling constants and NOE correlations.

- FT-IR : To identify hydroxyl (-OH) and alkene (C=C) functional groups.

- Polarimetry : To confirm enantiopurity if chiral centers are present.

Researchers should cross-reference data with published spectra in databases like NIST or peer-reviewed studies .

Q. What is the ecological rationale for using (3Z,13Z)-3,13-Octadecadien-1-ol as a mating disruptor in pest management?

- Answer : The compound mimics the natural pheromone of the Western Poplar Clearwing Moth (WPCM), interfering with male-female communication. Field trials under FIFRA Section 18 demonstrated efficacy in reducing WPCM populations by >80% when deployed in dispensers or flowable formulations. Methodologically, researchers must optimize release rates (e.g., using SPLAT dispensers) and monitor environmental factors (temperature, wind) that affect pheromone dispersion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in field efficacy data for (3Z,13Z)-3,13-Octadecadien-1-ol across different geographic regions?

- Answer : Contradictory results may arise from variations in pest population density, local climate, or application methods. To address this:

- Triangulation : Combine quantitative (trap counts, LC-MS residue analysis) and qualitative (farmer surveys, habitat mapping) data.

- Controlled Experiments : Conduct multi-site trials with standardized protocols (e.g., pheromone dispenser density, application timing).

- Statistical Modeling : Use mixed-effects models to account for regional variables (e.g., rainfall, predator presence) .

Q. What methodological considerations are critical for assessing non-target organism risks in pheromone-based pest control?

- Answer : Risk assessment requires:

- Laboratory Bioassays : Expose non-target insects (e.g., pollinators) to pheromone concentrations 10× field levels.

- Field Monitoring : Use pitfall traps and sweep nets to census arthropod communities pre- and post-application.

- Ecotoxicity Screening : Test acute toxicity (LD₅₀) in aquatic species (e.g., Daphnia magna) if runoff is a concern.

The EPA concluded minimal non-target risks due to species-specificity and low environmental persistence .

Q. How can researchers address the instability of (3Z,13Z)-3,13-Octadecadien-1-ol in long-term storage?

- Answer : Degradation pathways include oxidation and isomerization. Mitigation strategies:

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Storage Conditions : Use amber glass vials under nitrogen atmosphere at -20°C.

- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS analysis. The EPA mandates registrants to submit storage stability data within 18 months of registration .

Q. What advanced techniques validate the compound’s role in plant-insect interactions beyond mating disruption?

- Answer :

- Electroantennography (EAG) : Measure antennal responses of WPCM to synthetic vs. natural pheromones.

- RNA-Seq : Identify olfactory receptor genes upregulated in response to the compound.

- Field Behavioral Assays : Use harmonic radar tracking to study male flight patterns under pheromone saturation.

Recent studies also explore synergism with plant volatiles (e.g., β-caryophyllene) to enhance disruption .

Q. How can computational methods improve the design of pheromone analogs with enhanced stability or specificity?

- Answer :

- Molecular Docking : Simulate binding to WPCM pheromone-binding proteins (PBPs) using tools like AutoDock Vina.

- QSAR Modeling : Correlate structural features (chain length, double-bond position) with bioactivity.

- MD Simulations : Predict environmental degradation pathways (e.g., UV-induced isomerization).

In silico approaches reduced trial-and-error synthesis in recent studies .

特性

IUPAC Name |

(3Z,13Z)-octadeca-3,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNCGBJHGBGHLS-NCCHCWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034199 | |

| Record name | (Z,Z)-3,13-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66410-24-0 | |

| Record name | 3,13-Octadecadien-1-ol, (3Z,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-3,13-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,13-OCTADECADIEN-1-OL, (3Z,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MC9ZLV950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。